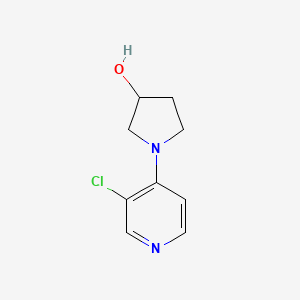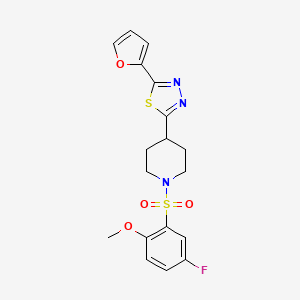![molecular formula C20H16BrN5O2S B2553387 1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide CAS No. 1251676-61-5](/img/structure/B2553387.png)
1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies. In one such study, 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones were prepared through the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines. Additionally, ethyl N-(4-methoxyphenyl)formimidate and N,N′-bis(4-methoxyphenyl)formamidine were used as ring-closing reagents. Mannich bases were produced by reacting these compounds with formaldehyde and piperidine, demonstrating the versatility of pyrimidine compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. The compounds described in the studies include various substituents on the pyrimidine ring, such as phenyl and methoxyphenyl groups, which can influence the chemical properties and biological activity of these molecules. The presence of a piperidine moiety, as seen in the Mannich bases, introduces additional structural complexity and potential for interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives is highlighted by their ability to form Mannich bases through a reaction with formaldehyde and piperidine. This reaction is indicative of the nucleophilic character of the pyrimidine moiety, which can participate in various chemical transformations. The formation of ribosides by melting the pyrimidine compounds with tetra-O-acetyl-β-D-ribofuranose in the presence of p-toluenesulphonic acid further demonstrates the potential for these molecules to undergo glycosylation, a key reaction in the synthesis of nucleoside analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of aromatic substituents such as phenyl and methoxyphenyl groups can affect the lipophilicity, solubility, and overall stability of these compounds. The introduction of a piperidine ring can also impact the basicity and conformational flexibility of the molecules. Some pyrimidine derivatives have been found to exhibit depressive action on the central nervous system, suggesting that their physicochemical properties enable them to cross the blood-brain barrier and interact with neural receptors .
Applications De Recherche Scientifique
DNA Interaction and Cell Biology
- The interaction of synthetic dyes like Hoechst 33258, which shares structural similarities with pyrimidine derivatives, with the minor groove of double-stranded B-DNA highlights the importance of these compounds in cell biology. Such interactions are critical for understanding DNA sequence recognition and binding, providing a basis for rational drug design (Issar & Kakkar, 2013).
Synthesis and Catalysis
- Pyranopyrimidine cores, related to pyrimidine structures, are essential precursors in the medicinal and pharmaceutical industries. The development of hybrid catalysts for synthesizing these scaffolds underscores their broad applicability and challenges in synthesis, highlighting their significance in drug development (Parmar, Vala, & Patel, 2023).
Drug Metabolism and Pharmacokinetics
- Studies on chemical inhibitors of cytochrome P450 isoforms, which involve piperidine derivatives, shed light on the complexity of drug metabolism and the potential for drug-drug interactions. This research is crucial for the development of safer pharmaceuticals with predictable metabolic profiles (Khojasteh et al., 2011).
Central Nervous System (CNS) Acting Drugs
- The exploration of heterocycles, including pyrimidine and piperidine, for CNS activity underlines their potential as lead molecules in synthesizing new therapeutic agents. Such compounds could range in effects from depression to euphoria and convulsion, highlighting the diversity of possible pharmacological activities (Saganuwan, 2017).
Antitubercular Activity
- The modification of structures related to pyrimidine has been evaluated for antitubercular activity, showcasing the potential of these derivatives in addressing infectious diseases like tuberculosis. This emphasizes the role of structural innovation in developing new treatments for global health challenges (Asif, 2014).
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O2S/c1-13-11-14(21)7-8-16(13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRUKVPTPZAPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)

![1-[(Tert-butoxy)carbonyl]-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2553307.png)
![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)
![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2553326.png)